Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate” is a chemical compound. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI code for this compound is1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
. This indicates that it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Scientific Research Applications
Synthesis of Chemical Compounds
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate is involved in the synthesis of various chemical compounds. For example, it is a key intermediate in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone. This compound is significant due to its simplified reaction conditions and increased yield, making it suitable for industrial applications (Xiao-kai, 2013).
Advancements in Medicinal Chemistry
In medicinal chemistry, the compound serves as a crucial intermediate. For instance, it is used in the synthesis of Vandetanib, a medication used for certain types of cancer, showing the compound's relevance in pharmaceutical research (Wang et al., 2015).
Applications in Organic Syntheses
This compound is also significant in organic syntheses. It is involved in various reactions like intramolecular cyclization, highlighting its versatility in organic chemistry processes (Freund & Mederski, 2000).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVYQJPWXOLFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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